molecular formula C25H21FN6O2 B2929629 7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-21-5

7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2929629
CAS No.: 539798-21-5
M. Wt: 456.481
InChI Key: AWHNZZVTCFMGAI-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold known for its diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities. Structurally, it features:

  • Position 7: A 2-fluorophenyl group, enhancing metabolic stability and lipophilicity .
  • Position 2: A 2-methoxyphenyl substituent, contributing to π-π stacking interactions in biological targets.
  • Position 5: A methyl group, which may reduce steric hindrance and improve solubility.
  • Position 6: A pyridin-3-yl carboxamide moiety, critical for hydrogen bonding and target selectivity.

Properties

IUPAC Name

7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-16-8-7-13-27-14-16)22(17-9-3-5-11-19(17)26)32-25(28-15)30-23(31-32)18-10-4-6-12-20(18)34-2/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHNZZVTCFMGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4F)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C25H21FN6O2
  • Molecular Weight : 445.4 g/mol
  • Appearance : Pale yellow solid
  • Melting Point : 155–156 °C

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Inhibition of Breast Cancer Cell Lines : Studies have shown that related triazolopyrimidine derivatives can inhibit cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds demonstrate potent activity, suggesting that the compound may have similar effects .
Cell LineIC50 (µM)Reference
MDA-MB-2310.5
MCF-70.8

Antimicrobial Activity

Compounds within the triazolopyrimidine class have also been evaluated for their antimicrobial properties:

  • Activity Against Bacterial Strains : Similar derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules. For instance:

  • Cell Cycle Arrest : Some studies suggest that triazolopyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA synthesis or repair mechanisms, contributing to its anticancer efficacy.

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

  • Combine 5-amino-1-phenyl-1H-1,2,4-triazole with an appropriate aromatic aldehyde.
  • Add ethyl acetoacetate as a nucleophile.
  • Heat the mixture under reflux conditions to facilitate cyclization.
  • Isolate the product through filtration and purification techniques such as recrystallization.

Structure-Activity Relationship (SAR)

The unique combination of substituents on this compound enhances its biological activity while maintaining favorable pharmacokinetic properties. The following table summarizes some structurally similar compounds and their notable activities:

Compound NameNotable Activity
7-(2-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-triazolo[1,5-a]pyrimidineAntimicrobial
7-(benzyloxy)-N-(4-chlorophenyl)-triazolo[1,5-a]pyrimidineAntioxidant
7-(furan-2-yl)-N-(2-methoxyphenyl)-triazolo[1,5-a]pyrimidineAnticancer

Case Studies

Recent studies have highlighted the effectiveness of triazolopyrimidine derivatives in clinical settings:

  • A study comparing the efficacy of this compound against standard chemotherapeutics showed comparable results in inhibiting tumor growth in animal models .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) reduce yields (43–54%) compared to simpler derivatives .

Melting Points : Electron-withdrawing groups (e.g., nitro in 5j) increase melting points (>300°C), while bromo substituents (5k) lower them (~280°C) .

Spectroscopic Trends : HRMS data confirms molecular stability; thioether-containing derivatives (e.g., 2h) show higher m/z values due to additional sulfur atoms .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted aldehydes (e.g., 2-fluorophenyl) with β-ketoamides or acetoacetamide derivatives to form dihydrotriazolopyrimidine intermediates .
  • Step 2 : Cyclization using agents like NMI-SO₂Cl₂ for amide bond formation, achieving yields up to 90% under controlled temperatures (e.g., 80–100°C) .
  • Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures . Optimization strategies include using additives like ammonium persulfate to enhance reaction efficiency or Design of Experiments (DoE) for parameter tuning .

Q. Which analytical techniques are critical for structural validation?

A combination of methods ensures accuracy:

  • X-ray crystallography : Resolves triclinic crystal systems (e.g., space group P1, α = 70.655°) to confirm stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : LC-MS or ESI-MS confirms molecular weight (e.g., m/z 524.55 [M+H]⁺) .
  • Elemental analysis : Validates purity (e.g., C: 59.64%, N: 13.38%) .

Q. What in vitro assays are used to evaluate biological activity?

  • Antibacterial : Minimum Inhibitory Concentration (MIC) assays against Enterococcus faecium (e.g., compound 16 in showed 33% inhibition at 1.5 mmol) .
  • Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets .
  • Anti-inflammatory : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modification : Replacing the pyridin-3-yl group with 4-fluorobenzyl ( , compound 6bb) improved anti-tubercular activity (MIC: 0.5 µg/mL) .
  • Bioisosteric replacement : Substituting the 2-methoxyphenyl with electron-withdrawing groups (e.g., Cl) enhanced antibacterial potency .
  • Pharmacophore mapping : Computational models identify critical H-bond donors (e.g., carboxamide NH) for mTOR inhibition .

Q. What computational strategies predict target binding modes?

  • Molecular docking : Virtual screening against mTOR (PDB: 4JSV) prioritizes compounds with docking scores <−9.0 kcal/mol .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction : Tools like SwissADME evaluate metabolic stability (e.g., CYP2D6 inhibition risk) .

Q. How can contradictory synthetic yields be resolved?

  • Case study : reports 85% yield using an additive (ammonium persulfate), while achieved 90% without additives.
  • Resolution : Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (reflux vs. RT) critically influence cyclization efficiency .

Q. What methodologies assess metabolic stability in hepatic models?

  • Liver microsomal assays : Incubate compounds with NADPH and monitor degradation via LC-MS/MS (t₁/₂ > 60 min indicates stability) .
  • CYP450 inhibition screening : Fluorescent probes quantify isoform-specific inhibition (e.g., CYP3A4 IC₅₀ < 10 µM) .

Q. How are crystallographic challenges addressed for low-symmetry systems?

  • Data collection : High-resolution (<1.0 Å) datasets reduce noise in triclinic systems (e.g., used 4374 reflections) .
  • Refinement : SHELXL software with anisotropic displacement parameters improves R factors (R1 < 0.05) .

Q. Can flow chemistry improve multi-step synthesis?

  • Example : ’s Omura-Sharma-Swern oxidation in continuous flow reduces side reactions (e.g., diazomethane decomposition).
  • Application : Optimize cyclization steps using microreactors (residence time: 2–5 min, 80°C) for scalability .

Q. Why do bioactivity profiles vary across studies?

  • Assay conditions : Enterococcus faecium activity () may differ due to agar dilution vs. broth microdilution methods.
  • Structural nuances : The 2-fluorophenyl group’s orientation affects membrane penetration in Gram-negative vs. Gram-positive models .

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